molecular formula C23H23NO3S B12440394 [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

Cat. No.: B12440394
M. Wt: 393.5 g/mol
InChI Key: JBKFOXMTDCBVBA-UHFFFAOYSA-N
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Description

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chemical compound with the molecular formula C23H23NO3S and a molecular weight of 393.51 g/mol . It is known for its unique structure, which includes an aziridine ring and a triphenylmethyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate typically involves the reaction of 1-(triphenylmethyl)aziridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would result in an epoxide .

Scientific Research Applications

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its reactivity with various biological molecules. The aziridine ring can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(Triphenylmethyl)aziridine: Lacks the methanesulfonate group but shares the aziridine and triphenylmethyl moieties.

    Methyl methanesulfonate: Contains the methanesulfonate group but lacks the aziridine and triphenylmethyl groups.

Uniqueness

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is unique due to the combination of its aziridine ring, triphenylmethyl group, and methanesulfonate ester. This combination imparts distinct reactivity and potential biological activities, making it valuable for various scientific research applications .

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

(1-tritylaziridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3

InChI Key

JBKFOXMTDCBVBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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